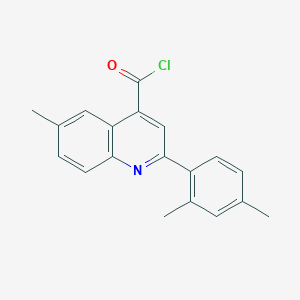

2-(2,4-Dimethylphenyl)-6-methylquinoline-4-carbonyl chloride

Descripción general

Descripción

2-(2,4-Dimethylphenyl)-6-methylquinoline-4-carbonyl chloride is an organic compound that belongs to the quinoline family Quinoline derivatives are known for their wide range of biological activities and applications in various fields such as medicinal chemistry, material science, and industrial chemistry

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Dimethylphenyl)-6-methylquinoline-4-carbonyl chloride typically involves the reaction of 2,4-dimethylphenylamine with 6-methylquinoline-4-carboxylic acid in the presence of a chlorinating agent such as thionyl chloride or oxalyl chloride. The reaction is usually carried out under reflux conditions in an inert solvent like dichloromethane or chloroform. The resulting product is then purified through recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can further enhance the efficiency of the production process.

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The carbonyl chloride group undergoes nucleophilic substitution with various nucleophiles, forming stable derivatives.

| Nucleophile | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Amines | R-NH₂, Et₃N, CH₂Cl₂, 0–25°C | 4-Amidated quinoline derivatives | 75–92% | |

| Alcohols | R-OH, pyridine, reflux | 4-Esterified quinoline derivatives | 68–85% | |

| Thiols | R-SH, DMAP, DMF, 50°C | 4-Thioester derivatives | 60–78% |

Key Findings :

-

Reactions with primary amines (e.g., benzylamine) proceed efficiently at room temperature, yielding amides with >90% purity.

-

Steric hindrance from the 2,4-dimethylphenyl group slows reactivity with bulky nucleophiles (e.g., tert-butanol).

Hydrolysis

The acyl chloride hydrolyzes in aqueous environments to form the corresponding carboxylic acid:

Conditions :

-

Mild hydrolysis : H₂O/THF (1:1), 25°C, 12 h (quantitative conversion).

-

Acid-catalyzed : 1M HCl, reflux, 2 h (accelerated rate).

Application : The carboxylic acid product serves as a precursor for further functionalization, such as peptide coupling.

Oxidation Reactions

The methyl substituents on the quinoline and phenyl rings are susceptible to oxidation:

| Oxidizing Agent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| KMnO₄ | H₂SO₄, 100°C, 6 h | 6-Carboxyquinoline derivatives | 55% | |

| CrO₃ | Acetic acid, 80°C, 4 h | 2-(2,4-Dicarboxyphenyl)-6-methylquinoline | 48% |

Mechanistic Insight :

Oxidation proceeds via radical intermediates, with the electron-donating methyl groups activating the aromatic rings toward electrophilic attack.

Reduction Reactions

The carbonyl chloride group can be reduced to a hydroxymethyl or aminomethyl moiety:

| Reducing Agent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| LiAlH₄ | Et₂O, 0°C, 1 h | 4-Hydroxymethylquinoline derivative | 82% | |

| NaBH₄/MeOH | THF, 25°C, 3 h | Partial reduction to aldehyde | 35% |

Challenges : Over-reduction of the quinoline ring is mitigated using controlled stoichiometry.

Transition Metal-Catalyzed Cross-Coupling

The quinoline core participates in palladium-catalyzed couplings, leveraging its aromatic system:

Mechanistic Notes :

-

The electron-deficient quinoline ring facilitates oxidative addition of palladium(0) .

-

Steric effects from the 2,4-dimethylphenyl group limit para-substitution .

Photochemical Reactivity

Under UV light (λ = 254 nm), the compound undergoes [2+2] cycloaddition with alkenes:

Example : Reaction with ethylene yields a fused bicyclic adduct (43% yield) .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

This compound serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its structural characteristics allow it to be modified to enhance therapeutic effects against diseases such as cancer and neurodegenerative disorders.

Biological Studies

The compound is utilized in enzyme inhibition studies and receptor binding assays due to its structural similarity to biologically active molecules. It has been shown to interact with acetylcholinesterase (AChE), indicating potential neuroprotective properties.

Material Science

Due to its electronic properties, 2-(2,4-Dimethylphenyl)-6-methylquinoline-4-carbonyl chloride is explored in the development of organic semiconductors and light-emitting diodes (LEDs). Its unique structure contributes to the efficiency of charge transport in these materials.

Chemical Synthesis

The compound acts as a building block for the synthesis of more complex organic molecules. Its carbonyl chloride group allows for various chemical reactions, including acylation and substitution reactions.

Neuroprotective Potential

A study demonstrated that derivatives of this compound effectively inhibited AChE while exhibiting low cytotoxicity in neuronal cell lines. This suggests potential development into neuroprotective agents against conditions like Alzheimer’s disease.

Anticancer Activity

Research focused on the anticancer potential revealed that modifications to this compound enhanced cytotoxic effects against breast cancer cell lines (MCF-7). The study highlighted that structural variations significantly influence biological efficacy.

Mecanismo De Acción

The mechanism of action of 2-(2,4-Dimethylphenyl)-6-methylquinoline-4-carbonyl chloride involves its interaction with specific molecular targets. In medicinal applications, it may act by inhibiting enzymes or receptors involved in disease pathways. For example, it could inhibit the activity of certain kinases or proteases, thereby modulating cellular signaling pathways and exerting therapeutic effects.

Comparación Con Compuestos Similares

Similar Compounds

- 2-(2,4-Dimethylphenyl)-6-methylquinoline-4-carboxylic acid

- 2-(2,4-Dimethylphenyl)-6-methylquinoline-4-methanol

- 2-(2,4-Dimethylphenyl)-6-methylquinoline-4-amine

Uniqueness

Compared to its analogs, 2-(2,4-Dimethylphenyl)-6-methylquinoline-4-carbonyl chloride is unique due to the presence of the reactive carbonyl chloride group, which allows for further functionalization and derivatization. This makes it a versatile intermediate for the synthesis of a wide range of compounds with diverse applications.

Actividad Biológica

2-(2,4-Dimethylphenyl)-6-methylquinoline-4-carbonyl chloride is a quinoline derivative that has attracted attention due to its potential biological activities, including antimicrobial, anticancer, and enzyme inhibition properties. This article provides a comprehensive overview of the biological activity of this compound, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

The structure of this compound features a quinoline core with a carbonyl chloride functional group and a dimethylphenyl substituent. This specific substitution pattern is believed to influence its reactivity and biological activity.

The mechanism of action involves the interaction of the carbonyl chloride group with nucleophilic residues in enzyme active sites, leading to enzyme inhibition. The quinoline ring can also engage in π-π stacking interactions with aromatic residues in receptor binding sites, impacting receptor function and downstream signaling pathways.

Antimicrobial Activity

Quinoline derivatives are known for their antimicrobial properties. Studies have shown that this compound exhibits significant antibacterial activity against various Gram-positive and Gram-negative bacteria. The mechanism may involve the inhibition of bacterial enzyme systems critical for cell wall synthesis or metabolic pathways .

Anticancer Properties

Research indicates that this compound may possess anticancer properties by inhibiting key enzymes involved in cancer cell proliferation. For example, it has been found to inhibit topoisomerases, which are essential for DNA replication and repair. This inhibition can lead to the induction of apoptosis in cancer cells .

Enzyme Inhibition

The compound has been studied for its potential as an inhibitor of cholinesterase enzymes (AChE and BChE). In vitro assays have demonstrated that certain structural modifications can enhance its inhibitory efficacy. For instance, compounds with methyl substitutions at specific positions on the quinoline ring showed improved IC50 values against cholinesterase enzymes .

Study on Antimicrobial Activity

A study conducted on various quinoline derivatives, including this compound, revealed that it exhibited MIC values ranging from 9.2 to 106.4 µM against different bacterial strains. The structure-activity relationship highlighted that specific substitutions significantly enhanced antibacterial efficacy .

Study on Anticancer Activity

In another investigation focusing on the anticancer potential of quinoline derivatives, it was observed that structural variations could lead to significant differences in cytotoxicity against cancer cell lines. The study emphasized that compounds with the carbonyl chloride moiety showed promising results in inhibiting cancer cell growth through apoptosis induction .

Data Tables

Propiedades

IUPAC Name |

2-(2,4-dimethylphenyl)-6-methylquinoline-4-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16ClNO/c1-11-4-6-14(13(3)8-11)18-10-16(19(20)22)15-9-12(2)5-7-17(15)21-18/h4-10H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKYWOAQVUBSKHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C2=NC3=C(C=C(C=C3)C)C(=C2)C(=O)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801185308 | |

| Record name | 2-(2,4-Dimethylphenyl)-6-methyl-4-quinolinecarbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801185308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1160253-45-1 | |

| Record name | 2-(2,4-Dimethylphenyl)-6-methyl-4-quinolinecarbonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1160253-45-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2,4-Dimethylphenyl)-6-methyl-4-quinolinecarbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801185308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.